molecular formula C25H17F3N4O B2378724 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone CAS No. 477711-19-6

[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone

Cat. No.: B2378724
CAS No.: 477711-19-6
M. Wt: 446.433
InChI Key: QSACYGVNPVPZAR-UHFFFAOYSA-N
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Description

The compound [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone is a hybrid heterocyclic molecule featuring a benzimidazole core fused with a pyrazole ring and a trifluoromethyl-substituted phenyl methanone group. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug bioavailability .

Properties

IUPAC Name

[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O/c26-25(27,28)19-11-5-4-10-18(19)24(33)32-15-14-21(30-32)23-29-20-12-6-7-13-22(20)31(23)16-17-8-2-1-3-9-17/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACYGVNPVPZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone is a derivative of benzimidazole and pyrazole, which has garnered attention in the pharmaceutical field for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial efficacy, and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a pyrazole moiety linked to a benzimidazole and trifluoromethyl phenyl group, which contributes to its biological properties. The molecular formula is C19H16F3N3O, and its IUPAC name is this compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing benzimidazole and pyrazole scaffolds exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro assays showed that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
Compound TypeTarget Cell LineIC50 Value (µM)
Pyrazole DerivativeMCF73.79
Pyrazole DerivativeSF-26812.50
Pyrazole DerivativeNCI-H46042.30

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells, leading to reduced cell viability.
  • Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of kinases such as Aurora-A, which is crucial for cell cycle regulation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Efficacy : Research has indicated that benzimidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited MIC values that were competitive with standard antibiotics like ampicillin and norfloxacin .
Bacterial StrainMIC Value (µg/mL)Comparison
Staphylococcus aureus2Norfloxacin
Escherichia coli140 - 290Ampicillin

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Benzimidazole Derivatives : A study reported that a series of benzimidazole-based compounds showed significant antibacterial activity against MRSA and E. coli, with promising results in terms of MIC values compared to existing treatments .
  • Pyrazole Compounds : Another investigation found that specific pyrazole derivatives inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, illustrating their potential in treating lung cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzimidazole- and pyrazole-containing hybrids. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
[3-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone Benzimidazole + Pyrazole + CF₃ Trifluoromethylphenyl, benzyl Inferred: Potential kinase inhibition
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + Thiophene Cyano, amino, hydroxy Antimicrobial, antitumor
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)thiazol-5-yl]acetamide (9c) Benzimidazole + Triazole + Thiazole Bromophenyl, phenoxymethyl α-Glucosidase inhibition (IC₅₀: 12.3 µM)
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole + Pyrazole Fluorophenyl, aldehyde Antiviral, anti-inflammatory
2-(3-Fluorophenyl)-1-[1-(substituted-phenyl)-1H-triazol-4-yl-methyl)-1H-benzimidazole Benzimidazole + Triazole Fluorophenyl, triazolylmethyl Antifungal, anticancer

Key Structural and Functional Insights

Benzimidazole Derivatives :

  • The benzimidazole core in the target compound is shared with analogs like 9c and triazole-benzimidazole hybrids . These derivatives exhibit α-glucosidase inhibition and antifungal activity, suggesting the target compound may share similar enzyme-targeting mechanisms.
  • Substitution at the benzyl position (as in the target compound) likely enhances binding affinity to hydrophobic enzyme pockets compared to unsubstituted analogs .

Pyrazole-Based Analogs :

  • Pyrazole-carbaldehyde derivatives (e.g., 1-(6-fluoro-benzothiazol-2-yl)-pyrazole-4-carbaldehyde ) demonstrate antiviral activity due to the electron-withdrawing aldehyde group . The trifluoromethyl group in the target compound may mimic this effect, enhancing metabolic resistance.
  • Pyrazole-thiophene hybrids (e.g., compound 7a ) show dual antimicrobial and antitumor activity, attributed to the thiophene’s electron-rich π-system . The target compound lacks this moiety but compensates with a lipophilic trifluoromethyl group.

Trifluoromethyl Substitution :

  • The CF₃ group in the target compound is a hallmark of improved pharmacokinetics. For example, trifluoromethyl-benzyl derivatives (e.g., 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine ) exhibit enhanced blood-brain barrier penetration . This suggests the target compound could be optimized for CNS-targeted applications.

Synthetic Pathways: The synthesis of the target compound likely involves a multi-step route similar to benzimidazole-triazole hybrids (e.g., 9c), which employ nucleophilic substitution and click chemistry . highlights the use of 1,4-dioxane and triethylamine for pyrazole-methanone formation, a plausible pathway for the target compound .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound 9c 7a
Molecular Weight ~520 g/mol 567 g/mol 330 g/mol
LogP (Lipophilicity) ~4.2 (High) 3.8 2.1
Solubility (aq. medium) Low (CF₃ reduces solubility) Moderate High (hydroxy group)
Hydrogen Bond Acceptors 6 7 5

Q & A

Q. What are the optimal synthetic routes for [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of benzimidazole precursors with pyrazole intermediates. Key steps include:
  • Catalyst Selection : Use Pd-based catalysts for coupling reactions or copper(I) iodide for azide-alkyne cycloadditions (e.g., Huisgen reaction) .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic ring formation, while dichloromethane is preferred for acid-sensitive intermediates .
  • Temperature Control : Maintain 60–80°C for cyclization steps to avoid side reactions .

Table 1 : Yield comparison under varying conditions (adapted from ):

CatalystSolventTemperature (°C)Yield (%)
CuIDMF7082
Pd(PPh₃)₄THF8075
NoneDCMRT45

Purity Assessment : Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate by HPLC (>95% purity) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl group at δ 5.2–5.5 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 509.15) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

Note : For hygroscopic intermediates, use anhydrous solvents and inert atmosphere during handling .

Advanced Research Questions

Q. How can computational docking studies predict the biological target interactions of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to the compound’s heterocyclic motifs .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking. Input the crystal structure (if available) or optimized DFT geometry .
  • Validation : Compare docking poses (e.g., π-π stacking between benzimidazole and receptor aromatic residues) with experimental bioactivity data .

Example : In a study of analogous compounds, 9c showed binding affinity to HIV-1 protease (PDB: 1HPV) with a docking score of −9.2 kcal/mol .

Q. How can conflicting bioactivity data across assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Address this by:
  • Orthogonal Assays : Validate kinase inhibition (e.g., ELISA) with cell-based viability assays (MTT) .
  • Control Experiments : Test against structurally related inactive analogs to confirm specificity .
  • Dose-Response Curves : Ensure linearity (R² > 0.95) to rule out solubility artifacts .

Case Study : A benzothiazole analog showed IC₅₀ = 2 μM in enzyme assays but no activity in cell lines due to poor membrane permeability .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., esterification of pyrazole NH) to enhance bioavailability .
  • In Silico Predictors : Use ADMET Predictor™ or SwissADME to estimate metabolic hotspots (e.g., benzyl cleavage) .

Data Contradiction Analysis

Q. Why do spectroscopic data (e.g., NMR) sometimes deviate from computational predictions?

  • Methodological Answer : Discrepancies may stem from:
  • Dynamic Effects : Rotamers or tautomers in solution (e.g., benzimidazole proton exchange) not modeled in DFT .
  • Solvent Artifacts : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm. Always report solvent conditions .
  • Impurity Peaks : Trace solvents (e.g., EtOAc at δ 1.2 ppm) may overlap; use deuterated solvents >99.9% purity .

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